molecular formula C9H8ClNO B14170721 3-Chloro-6,7-dihydroquinolin-8(5H)-one

3-Chloro-6,7-dihydroquinolin-8(5H)-one

Cat. No.: B14170721
M. Wt: 181.62 g/mol
InChI Key: NSCNHFNLONVWPF-UHFFFAOYSA-N
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Description

3-Chloro-6,7-dihydroquinolin-8(5H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chlorine atom at the 3-position and a ketone group at the 8-position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6,7-dihydroquinolin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic amine in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale reactions, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis might use continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6,7-dihydroquinolin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-6,7-dihydroquinolin-8(5H)-one depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The chlorine atom and ketone group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydroquinolin-8(5H)-one: Lacks the chlorine atom, which may result in different chemical reactivity and biological activity.

    3-Bromo-6,7-dihydroquinolin-8(5H)-one: Similar structure but with a bromine atom instead of chlorine, potentially altering its properties.

    3-Chloroquinolin-8(5H)-one: Lacks the dihydro component, which may affect its stability and reactivity.

Uniqueness

3-Chloro-6,7-dihydroquinolin-8(5H)-one is unique due to the presence of both the chlorine atom and the dihydro structure, which can influence its chemical behavior and biological activity.

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

3-chloro-6,7-dihydro-5H-quinolin-8-one

InChI

InChI=1S/C9H8ClNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h4-5H,1-3H2

InChI Key

NSCNHFNLONVWPF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)N=CC(=C2)Cl

Origin of Product

United States

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